molecular formula C5H5BrN2O B113030 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 79326-89-9

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B113030
CAS No.: 79326-89-9
M. Wt: 189.01 g/mol
InChI Key: LKCRFFLSIUUVIB-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that features a bromine atom, a methyl group, and an aldehyde functional group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde typically involves the bromination of 1-methylimidazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature. The resulting 2-bromo-1-methylimidazole is then subjected to formylation using a Vilsmeier-Haack reagent, which is prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Performed in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reagents from decomposing.

Major Products:

    Nucleophilic Substitution: Yields substituted imidazole derivatives.

    Oxidation: Produces 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid.

    Reduction: Results in 2-bromo-1-methyl-1H-imidazole-5-methanol.

Scientific Research Applications

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and ligands for metal-catalyzed reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of functional materials, such as dyes and polymers, due to its reactive functional groups.

Comparison with Similar Compounds

2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde can be compared with other brominated imidazole derivatives, such as:

    2-Bromo-1H-imidazole: Lacks the methyl and aldehyde groups, resulting in different reactivity and applications.

    2-Bromo-4,5-dimethyl-1H-imidazole: Contains additional methyl groups, which can influence its steric and electronic properties.

    2-Bromo-1-methyl-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

2-bromo-3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCRFFLSIUUVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79326-89-9
Record name 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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